molecular formula C4H2BrClO3 B13766045 (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid CAS No. 51742-42-8

(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid

Cat. No.: B13766045
CAS No.: 51742-42-8
M. Wt: 213.41 g/mol
InChI Key: ALLBBCMVBCVCKG-IHWYPQMZSA-N
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Description

(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid typically involves the halogenation of a suitable precursor. One common method includes the bromination and chlorination of a butenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired (Z)-configuration is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized butenoic acids.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its halogenated structure makes it a useful probe for investigating halogenase enzymes and their mechanisms.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets. The presence of halogen atoms allows for strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid include:

  • (Z)-3-Bromo-4-oxo-but-2-enoic acid
  • (Z)-2-Chloro-4-oxo-but-2-enoic acid
  • (Z)-3-Bromo-2-chloro-but-2-enoic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of both bromine and chlorine atoms in the same molecule, along with the oxo group

Properties

CAS No.

51742-42-8

Molecular Formula

C4H2BrClO3

Molecular Weight

213.41 g/mol

IUPAC Name

(Z)-3-bromo-2-chloro-4-oxobut-2-enoic acid

InChI

InChI=1S/C4H2BrClO3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-

InChI Key

ALLBBCMVBCVCKG-IHWYPQMZSA-N

Isomeric SMILES

C(=O)/C(=C(\C(=O)O)/Cl)/Br

Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)Br

Origin of Product

United States

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